lithium;methanidylsulfonylmethane

Description

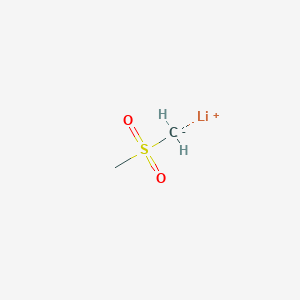

Lithium;methanidylsulfonylmethane (Li-CH3SO2CH2) is a lithium-containing organosulfur compound derived from methanidylsulfonylmethane (CH3SO2CH2−). Structurally, it consists of a lithium cation coordinated to the deprotonated sulfonyl group of methanidylsulfonylmethane. The lithium derivative likely shares some physicochemical properties with MSM, such as high thermal stability and polar solubility, but its ionic nature confers distinct reactivity, particularly in coordination chemistry or electrolyte applications .

Synthesis routes for analogous organolithium compounds (e.g., silyl lithium derivatives) involve reactions of lithium metal with halogenated precursors in tetrahydrofuran (THF) . This compound may be synthesized similarly, though specific methodologies remain speculative due to insufficient published data.

Properties

CAS No. |

17609-14-2 |

|---|---|

Molecular Formula |

C2H5LiO2S |

Molecular Weight |

100.1 g/mol |

IUPAC Name |

lithium;methanidylsulfonylmethane |

InChI |

InChI=1S/C2H5O2S.Li/c1-5(2,3)4;/h1H2,2H3;/q-1;+1 |

InChI Key |

HJYZONPASHBZGC-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CS(=O)(=O)[CH2-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;methanidylsulfonylmethane typically involves the reaction of lithium salts with methanidylsulfonylmethane precursors. One common method is the metathesis reaction, where lithium halides (such as lithium chloride or lithium bromide) react with sodium methanidylsulfonylmethane in an organic solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity lithium salts and methanidylsulfonylmethane precursors, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically stirred at elevated temperatures to facilitate the reaction, followed by purification steps such as filtration and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium;methanidylsulfonylmethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl-containing products.

Reduction: Reduction reactions can lead to the formation of lithium-containing reduced species.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperatures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl oxides, while reduction reactions can produce lithium-containing reduced compounds. Substitution reactions can result in a variety of functionalized sulfonyl derivatives .

Scientific Research Applications

Lithium;methanidylsulfonylmethane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: This compound is used in the production of advanced materials, including battery components and specialty chemicals

Mechanism of Action

The mechanism by which lithium;methanidylsulfonylmethane exerts its effects involves several molecular targets and pathways:

Molecular Targets: The compound interacts with various enzymes and proteins, altering their activity and function.

Pathways Involved: Key pathways include the inhibition of inositol monophosphatase and glycogen synthase kinase-3, which are involved in cellular signaling and metabolic regulation

Comparison with Similar Compounds

Comparison with Similar Lithium Compounds

Lithium Carbonate (Li2CO3)

Lithium carbonate is a cornerstone of lithium chemistry, widely used in batteries, ceramics, and pharmaceuticals. Key distinctions include:

- Solubility : Lithium carbonate has low water solubility (1.3 g/100 mL at 20°C), whereas lithium;methanidylsulfonylmethane is expected to exhibit higher solubility due to its organic sulfonyl group .

- Extraction : Lithium carbonate is primarily sourced from brines (e.g., in the Shu–Sarysu Depression, Figure 7 ) or spodumene, whereas this compound would require synthetic organic pathways .

Lithium Hydroxide (LiOH)

Lithium hydroxide is critical for high-performance batteries due to its higher reactivity compared to carbonate. Differences include:

- Thermal Stability : Lithium hydroxide decomposes above 450°C, while this compound’s organic backbone may lower its decomposition temperature, though exact data are unavailable.

- Market Dynamics : EU trade data highlight lithium hydroxide’s growing demand for nickel-rich cathodes (Figure 174, ), whereas this compound lacks commercial traction.

Organolithium Compounds (e.g., Methyldiphenylsilyl Lithium)

Organolithium reagents are highly reactive, serving as strong bases or nucleophiles in synthesis. Contrasts include:

- Reactivity : Methyldiphenylsilyl lithium reacts vigorously with electrophiles (Table II, ), whereas this compound’s sulfonyl group may moderate reactivity, favoring coordination over direct electron transfer.

- Safety: Organolithium compounds require stringent handling (e.g., THF solvents, inert atmospheres ), while this compound’s stability (inferred from MSM ) may simplify storage and transport.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.